2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for α-arylcyclopropane Carboxylic Acid NHP Esters
α-Arylcyclopropane carboxylic acid NHP esters can be prepared using the following procedure:
- To a solution of N-Hydroxyphthalimide (NHPI, 1.1 equiv), α-arylcyclopropane carboxylic acid (1.0 equiv), and 4-Dimethylaminopyridine (DMAP, 10 mol%) in dichloromethane (DCM, 0.2 M), add Dicyclohexylcarbodiimide (DCC, 1.1 equiv).
- Stir the resulting mixture at room temperature and monitor using thin-layer chromatography (TLC).
- After the alkyl carboxylic acid is consumed, filter the mixture through a pad of silica gel and rinse with additional CH\$$2\$$Cl\$$2\$$.
- Collect the filtrate and concentrate under reduced pressure. Further purification can be accomplished by silica gel column chromatography or recrystallization as needed.
Preparation of specific compounds using general procedure A:
- 1,3-dioxoisoindolin-2-yl 1-(2-methoxyphenyl)cyclopropane-1-carboxylate (1b) : Use 5 mmol of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid in general procedure A. Purify by recrystallization from DCM/MeOH to obtain the title compound as a white solid in 80% yield.
- 1,3-dioxoisoindolin-2-yl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate (1c) : Use 5 mmol of 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid in general procedure A. Purify by recrystallization from DCM/MeOH to obtain the title compound as a white solid in 87% yield.
- 1,3-dioxoisoindolin-2-yl 1-(4-fluorophenyl)cyclopropane-1-carboxylate (1k) : Use 6 mmol of 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid in general procedure A. Purify by silica gel column chromatography using petroleum ether/ethyl acetate = 5/1 as eluent to obtain the title compound as a white solid in 77% yield.
- 1,3-dioxoisoindolin-2-yl 1-(4-bromophenyl)cyclopropane-1-carboxylate (1n) : Use 5 mmol of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in general procedure A. Purify by recrystallization from DCM/MeOH to obtain the title compound as a white solid in 62% yield.
- 1,3-dioxoisoindolin-2-yl 1-(furan-3-yl)cyclopropane-1-carboxylate (1p) : Use 5 mmol of 1-(furan-3-yl)cyclopropane-1-carboxylic acid in general procedure A. Purify by recrystallization from DCM/MeOH to obtain the title compound as a white solid in 89% yield.
- 1,3-dioxoisoindolin-2-yl 1-(thiophen-2-yl)cyclopropane-1-carboxylate (1q) : Use 5mmol 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid in general procedure A. Purify by recrystallization from DCM/MeOH to obtain the title compound as a white solid in 76% yield.
Alternative Synthesis of Cyclopropanecarboxylic Acid
A novel method for synthesizing cyclopropanecarboxylic acid involves the following steps:
- Preparation of reaction liquid system : In a nitrogen protective atmosphere, add 1-1.5 mol of polished dry zinc cuttings into a first solvent. Add acetyl chloride or cuprous chloride at 0-60°C to activate for 0.5-5 hours. Dropwise add 1 mol of 2,3-dibromopropionic acid or 2,3-dibromopropionic acid derivatives at 10-100°C. Keep the temperature for 2-6 hours while refluxing, and cool to 0-80°C.
- Reaction preparation : In the nitrogen protective atmosphere, dissolve 0.9-1.2 mol of methylene triphenyl phosphorus alkane in 2-6 equivalent weights of first solvent while keeping the temperature. Dropwise add into the reaction liquid system, and gradually heat to a reflux state, thereby obtaining the cyclopropanecarboxylic acid.
General Preparation of α-(Carbonyl)cyclopropanecarboxylic Acid
- Prepare a solution of Lithium α-Lithiocyclopropanecarboxylate. To a 100 mL three-necked flask fitted with a magnetic stirrer, serum cap, argon inlet, and addition funnel containing 10 mmol of cyclopropanecarboxylic acid (0.86 g) in 5 mL of dry THF, add 25 mL of dry THF and 20 mmol (2.04 g) of diisopropyl amine and cool to -20°C. Inject 20 mmol (12.5 mL) of 1.6 M n-BuLi in Hexanes into the stirred solution. Stir the resulting LDA solution for an additional one hour at -20°C prior to the addition of the appropriate acid chloride.
- Add the acid chloride (10 mmol) in 10 mL of dry THF at -70°C to the prepared solution of Lithium α-Lithiocyclopropanecarboxylate and stir the mixture for an additional 30 minutes.
- Add the reaction mixture to 20 mL of 2 M HCl (40 mmol) and 50 g of ice.
Synthesis of 1-aminocyclopropane-1-carboxylic acid
1-aminocyclopropane-1-carboxylic acid can be synthesized from nitro acetic acid ester and 1,2-dihalo ethane through the reaction of alkylated cyclization, nitroreduction, and carboxyl hydrolysis reaction. The reaction finishes with separation, purification, and crystallization to obtain a high-content and highly purified product.
- The hydrocarbonylation cyclization catalyst is salt of wormwood or sodium carbonate, and the reaction is dissolved in methylene dichloride, needing to be in backflow at 80-120°C.
- The raw material nitroacetic acid ester is ethyl nitroacetate or nitroacetic acid methyl esters, and 1,2-dihalo ethane is glycol dibromide or 1,2-ethylene dichloride.
- The reduction reaction solvent is methyl alcohol or ethanol, the reductive agent is tindichloride, and the reduction temperature is at 15-20°C.
- The hydrolysis reaction solvent is methyl alcohol or ethanol, the catalyzer is sodium hydroxide or potassium hydroxide, and the backflow reaction temperature is at 70-90°C.
- Refining takes 95% ethanol as a solvent, and the crystallization mode is cooling stirred crystallization.
Synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the alkylation of a dimethylamino-substituted benzene derivative followed by cyclopropanation and subsequent amidation.
Data Table: Properties of 2-(4-aminophenyl)cyclopropane-1-carboxylic acid
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-aminophenyl)cyclopropane-1-carboxylic acid |
| MDL | MFCD20660807 |
| Purity | 95% |
| Molecular Weight | 177.2 |
| Molecular Formula | C\$$10\$$H\$$11\$$NO\$$_2\$$ |
| CAS | 99060-12-5 |
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential use in drug development, particularly as a lead compound for creating new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents.
Enzyme Inhibition
Research indicates that cyclopropane derivatives can act as effective inhibitors for various enzymes. The reactivity associated with the cyclopropane structure allows it to bind to active sites of enzymes, potentially leading to therapeutic applications.
- Inhibition Studies : Inhibitors derived from cyclopropane structures have been shown to affect enzymes such as O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis. Research has demonstrated that modifications at specific positions on the cyclopropane can enhance inhibitory activity against OASS isoforms .
| Compound | Target Enzyme | Inhibitory Activity |
|---|---|---|
| UPAR415 | O-acetylserine sulfhydrylase | Nanomolar range |
| 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid | Potential target | Under investigation |
Biological Interactions
Understanding how 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid interacts with biological systems is crucial for assessing its therapeutic potential.
- Interaction Mechanisms : The compound's ability to form covalent bonds with target proteins may lead to irreversible inhibition of key enzymes involved in disease processes. This characteristic is particularly relevant in designing inhibitors for viral proteases and other critical enzymes .
- Potential Therapeutic Effects : Preliminary studies suggest that compounds with similar structures may influence pathways related to inflammation and cancer progression. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism of action can vary and is often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Functional Groups : The target compound’s carboxylic acid group contrasts with carboxamide (e.g., cyclanilide) or ester derivatives, impacting hydrogen-bonding capacity and acidity. Carboxylic acids generally exhibit higher solubility in polar solvents compared to amides .
- In contrast, 4-methoxyphenoxy () and dichlorophenyl () substituents modulate lipophilicity and reactivity .
Biological Activity
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid, also known by its CAS number 1157641-86-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by various studies and data.
Chemical Structure and Properties
The compound features a cyclopropane ring with a dimethylamino group and a carboxylic acid functional group. Its molecular weight is 205.26 g/mol. The unique structural characteristics contribute to its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1157641-86-5 |
| Molecular Weight | 205.26 g/mol |
| Structural Features | Cyclopropane ring, dimethylamino group |
Synthesis Methods
Several synthesis methods have been reported for producing 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid. These methods typically involve reactions that allow for modifications to enhance biological properties. For example, one method includes the α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to the corresponding acid through hydrolysis .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer research. It has been studied for its ability to inhibit specific cellular pathways involved in tumor growth, making it a candidate for further pharmacological development.
The mechanism of action involves interaction with various enzymes and receptors linked to cellular signaling pathways. Specifically, the dimethylamino group may modulate receptor activity, while the cyclopropane structure contributes to binding affinity and stability.
Case Studies and Research Findings
- Anti-Cancer Activity : Studies have shown that 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid effectively inhibits the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity . This suggests a targeted therapeutic potential.
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the cyclopropane structure can lead to variations in biological activity. For instance, derivatives with different substituents on the phenyl ring have shown varying degrees of effectiveness against cancer cell lines .
- Inhibition Studies : Research has demonstrated that this compound interacts with specific molecular targets involved in metabolic processes. The inhibition of these targets is crucial for understanding its pharmacodynamics and therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties that may enhance its biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid | Cyclopropane ring, dimethylamino group | Potential anti-cancer activity |
| Cyclopropanecarboxylic Acid | Cyclopropane ring without amino group | Basic carboxylic acid properties |
| N,N-Dimethylaminophenylacetic Acid | Dimethylamino group on acetic acid | Different reactivity due to acetic acid |
| Phenylcyclopropanecarboxylic Acid Derivatives | Variations on cyclopropane structure | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the Hofmann rearrangement, using precursors like dimethylamino-substituted phenyl derivatives. Key parameters include pH adjustment (e.g., pH 1 for cyclization) and temperature control (room temperature to 110°C). Optimization involves monitoring reaction progress via TLC and quenching with hydrochloric acid to isolate the product . Comparative studies with structurally similar cyclopropane carboxylic acids (e.g., 1-(4-Methoxyphenyl) derivatives) suggest that electron-donating substituents enhance cyclopropane ring stability during synthesis .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >96%.
- Structural Confirmation : Employ H/C NMR to verify the cyclopropane ring (characteristic δ 1.2–2.5 ppm for cyclopropane protons) and dimethylamino group (δ 2.8–3.2 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z ~219.26). Melting point analysis (mp 110–126°C, based on analogs) provides additional validation .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent decomposition. Avoid exposure to moisture, as cyclopropane derivatives are prone to hydrolytic ring-opening. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence physicochemical properties and biological activity?
- Methodological Answer :
- Substituent Effects : Replace the dimethylamino group with methoxy or methyl groups (e.g., 1-(4-Methoxyphenyl)-cyclopropane-1-carboxylic acid) to study electronic effects. Computational modeling (DFT) can predict changes in logP (lipophilicity) and pKa.
- Biological Activity : Assay modified derivatives against target enzymes (e.g., ACC deaminase) using kinetic inhibition studies. For example, fluorinated analogs (e.g., 2,2-difluorocyclopropane derivatives) show enhanced enzyme inhibition due to increased electrophilicity .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Hybrid DFT-MD Simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model solvent effects and transition states. For instance, discrepancies in cyclopropane ring-opening kinetics can be addressed by simulating aqueous vs. nonpolar environments.
- Experimental Validation : Use stopped-flow spectroscopy to measure reaction rates under controlled conditions. Compare with computational barriers (ΔG‡) to identify overlooked factors (e.g., solvent polarity, counterion effects) .
Q. How does the compound interact with biological enzymes, and what experimental designs study its inhibitory effects?
- Methodological Answer :
- Enzyme Assays : Use ACC deaminase as a model enzyme. Pre-incubate the enzyme with the compound (0.1–10 mM) and monitor α-ketobutyrate production via UV-Vis (λ = 540 nm).
- Mechanistic Studies : Employ F-NMR (if using fluorinated analogs) to track enzyme-substrate interactions. X-ray crystallography of enzyme-inhibitor complexes can reveal binding modes. For example, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid forms a covalent adduct with the enzyme’s pyridoxal phosphate cofactor .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer :
- Source Verification : Cross-reference data from peer-reviewed journals (e.g., Synthesis) vs. supplier catalogs. For example, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is reported as mp 124–126°C in catalogs , while synthetic studies may cite lower values due to impurities.
- Recrystallization : Purify the compound via slow evaporation from ethanol/water (1:1) and repeat DSC analysis. Purity >99% (by HPLC) ensures accurate mp determination .
Safety and Waste Management
Q. What protocols ensure safe handling and disposal of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (PEL <1 mg/m).
- Waste Disposal : Neutralize acidic waste with NaHCO before transferring to hazardous waste containers. Partner with certified disposal firms for incineration (≥1200°C) to prevent environmental release of aromatic amines .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
